molecular formula C13H21N B263432 Diisopropyl-(o-tolyl)-amine

Diisopropyl-(o-tolyl)-amine

Cat. No. B263432
M. Wt: 191.31 g/mol
InChI Key: KOHUKOHDWGCOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl-(o-tolyl)-amine, also known as DIPTA, is a chemical compound that belongs to the class of tertiary amines. It is widely used in various scientific research applications, primarily in the field of organic chemistry.

Mechanism of Action

Diisopropyl-(o-tolyl)-amine acts as a Lewis base, which means it can donate a pair of electrons to an electron-deficient species, such as a metal ion. This property makes it an effective ligand in various organic chemistry reactions. Additionally, Diisopropyl-(o-tolyl)-amine can form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. However, studies have shown that it is relatively non-toxic and has low acute toxicity. Additionally, it has been shown to have low mutagenic and genotoxic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of Diisopropyl-(o-tolyl)-amine is its ability to form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions. Additionally, it has been shown to be relatively non-toxic and has low acute toxicity. However, one of the limitations of Diisopropyl-(o-tolyl)-amine is its limited solubility in water, which can make it difficult to use in some reactions.

Future Directions

There are several future directions for research on Diisopropyl-(o-tolyl)-amine. One area of research could be the development of new methods for synthesizing Diisopropyl-(o-tolyl)-amine with higher yields. Additionally, further research is needed to understand the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. Finally, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Diisopropyl-(o-tolyl)-amine is a chemical compound that has a wide range of scientific research applications, primarily in the field of organic chemistry. It is primarily used as a ligand in various organic chemistry reactions and has been shown to have low toxicity and low mutagenic and genotoxic potential. While there are limitations to its use, such as its limited solubility in water, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.

Synthesis Methods

Diisopropyl-(o-tolyl)-amine can be synthesized through various methods, including the reaction of o-toluidine with isopropylamine in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of o-toluidine with isopropylchloroformate in the presence of a base, such as triethylamine. The yield of Diisopropyl-(o-tolyl)-amine can be improved by using a solvent, such as toluene or chloroform.

Scientific Research Applications

Diisopropyl-(o-tolyl)-amine is primarily used as a ligand in various organic chemistry reactions, including the synthesis of chiral compounds, asymmetric hydrogenation, and metal-catalyzed reactions. It has also been used as a catalyst in the synthesis of various organic compounds, such as β-lactams, α-amino acids, and β-amino alcohols. Additionally, Diisopropyl-(o-tolyl)-amine has been used in the synthesis of various pharmaceutical compounds, such as anti-cancer agents and anti-inflammatory drugs.

properties

Product Name

Diisopropyl-(o-tolyl)-amine

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3

InChI Key

KOHUKOHDWGCOAT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C(C)C)C(C)C

Canonical SMILES

CC1=CC=CC=C1N(C(C)C)C(C)C

Origin of Product

United States

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